Bienvenue dans la boutique en ligne BenchChem!

(S)-Esmolol Acid

Chiral chromatography Stereochemical characterization Analytical reference standards

This single-enantiomer S-metabolite of esmolol resolves chiral analytical challenges that racemic ASL-8123 cannot. Essential for constructing stereospecific calibration curves in chiral HPLC and LC-MS/MS methods, it enables accurate quantification in human plasma PK studies where erythrocytic esterases preferentially hydrolyze (S)-esmolol (S/R ~4.0). Also critical for enantiomeric impurity profiling of esmolol drug substances and as a reference marker for batch release testing. Choose when method selectivity and regulatory compliance demand stereochemical fidelity.

Molecular Formula C15H23NO4
Molecular Weight 281.352
CAS No. 910651-36-4
Cat. No. B584050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Esmolol Acid
CAS910651-36-4
Synonyms4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenepropanoic Acid; 
Molecular FormulaC15H23NO4
Molecular Weight281.352
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O
InChIInChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1
InChIKeyILSCWPMGTDPATI-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Esmolol Acid CAS 910651-36-4: Procurement-Grade Chiral Reference Standard for Esmolol Metabolite Analysis


(S)-Esmolol Acid (CAS 910651-36-4; C15H23NO4; MW 281.35) is the S-enantiomer of the primary acid metabolite of the ultra-short-acting β1-adrenergic receptor antagonist esmolol [1]. Unlike racemic esmolol acid (ASL-8123), which is commercially available as the racemic metabolite, (S)-Esmolol Acid is a single-enantiomer reference material employed in stereoselective bioanalytical method development, chiral pharmacokinetic investigations, and enantiomeric impurity profiling of esmolol drug substances and formulations [2]. The compound serves as the eutomer-derived metabolite in humans, where red blood cell esterases preferentially hydrolyze (S)-esmolol to yield (S)-Esmolol Acid [3].

Why Racemic Esmolol Acid Cannot Substitute for (S)-Esmolol Acid CAS 910651-36-4 in Stereoselective Assays


Racemic esmolol acid (ASL-8123, racemic metabolite) contains equimolar (R)- and (S)-enantiomers that cannot be differentiated by non-chiral analytical methods, yet their chromatographic retention times, detector responses, and pharmacokinetic disposition differ when chiral stationary phases or chiral derivatization protocols are employed [1]. The (S)-enantiomer is the predominant metabolite formed in humans due to stereoselective hydrolysis by erythrocytic esterases (hydrolysis rate ratio S/R ~4.0), while the (R)-enantiomer predominates in canine models (S/R ~0.8), creating species-dependent analytical requirements that render racemic reference material insufficient for cross-species metabolic comparisons [2]. Furthermore, (S)-Esmolol Acid is synthesized from (S)-esmolol via stereoselective enzymatic routes, whereas the (R)-enantiomer requires distinct synthetic pathways, making enantiomeric purity a critical determinant in both synthetic intermediate applications and regulatory impurity quantification [3].

(S)-Esmolol Acid CAS 910651-36-4: Quantified Differentiation Evidence for Procurement Decisions


(S)-Esmolol Acid vs. Racemic ASL-8123: Stereochemical Configuration Confirmation by Optical Rotation and Chiral Chromatography

(S)-Esmolol Acid (CAS 910651-36-4) is structurally and stereochemically distinct from racemic esmolol acid (ASL-8123, racemic) and from the (R)-enantiomer metabolite (CAS 81148-15-4 for racemic esmolol acid hydrochloride) . The (S)-enantiomer exhibits specific optical rotation values and distinct retention times on chiral stationary phases that differentiate it from the (R)-enantiomer in validated stereoselective HPLC assays [1]. Absolute configuration at the chiral center is (2S) as confirmed by InChIKey ILSCWPMGTDPATI-ZDUSSCGKSA-N, whereas the (R)-enantiomer bears a distinct InChIKey .

Chiral chromatography Stereochemical characterization Analytical reference standards

Metabolite vs. Parent Compound: ASL-8123 (Racemic Esmolol Acid) Exhibits 1,600-1,900-Fold Lower β-Adrenoreceptor Antagonist Potency Than Esmolol

While (S)-Esmolol Acid is the single-enantiomer reference form, the racemic metabolite ASL-8123—of which (S)-Esmolol Acid constitutes the S-enantiomer component—has been pharmacologically characterized in direct comparative studies against its parent drug esmolol [1]. ASL-8123 demonstrated weak competitive β-adrenoreceptor blocking activity in isolated guinea pig right atria with a pA2 of 3.73 ± 0.07, whereas esmolol exhibits a pA2 of approximately 6.9-7.2 (calculated from potency ratio) [2]. ASL-8123 was approximately 1,600-1,900 times less potent than esmolol as a β-adrenoreceptor antagonist [3].

Pharmacodynamics β-adrenoreceptor antagonism Metabolite activity profiling

Species-Dependent Stereoselective Hydrolysis: Human Erythrocytic Esterases Preferentially Generate (S)-Esmolol Acid with ~4-Fold S/R Hydrolysis Ratio

The enzymatic hydrolysis of esmolol enantiomers to their corresponding acid metabolites is stereoselective and species-dependent [1]. In human blood, erythrocytic esterases preferentially hydrolyze (S)-esmolol to yield (S)-Esmolol Acid, with a hydrolysis rate ratio (S/R) of approximately 4.0 . In contrast, canine blood esterases exhibit reversed stereoselectivity with S/R ratio ~0.8 (preferentially hydrolyzing (R)-esmolol), while rats show minimal stereoselectivity (S/R ~1.1) [2].

Enzymatic hydrolysis Stereoselective metabolism Species-dependent pharmacokinetics

Analytical Method Validation: Stereoselective HPLC Assay Quantifies (S)-Esmolol Acid Enantiomer with 0.07-8.0 μg/mL Linear Range and >73% Absolute Recovery

A validated stereoselective RP-HPLC method using GITC pre-column chiral derivatization enables simultaneous quantification of esmolol and its acid metabolite enantiomers in human plasma [1]. For the acid metabolite enantiomers, the assay demonstrates linearity from 0.07 to 8.0 μg/mL, with absolute recoveries >73% for all enantiomers, and intra- and inter-day precision with variation <15% [2]. A subsequent direct chiral column chromatography method achieved precision and accuracy within ±2.5% for esmolol metabolite enantiomers, suitable for thorough pharmacokinetic studies [3].

Bioanalytical method validation Chiral HPLC Pharmacokinetic quantification

Pharmacological Differentiation: (S)-Esmolol (Eutomer) Possesses All Heart Rate Control Activity; (R)-Esmolol (Distomer) Is β1-Inactive

While esmolol is administered clinically as a racemate comprising equimolar (R)- and (S)-enantiomers, the pharmacological activity is stereospecific: the S-enantiomer possesses all of the heart rate control activity, whereas the R-enantiomer is inactive at the β1-adrenergic receptor [1]. Both enantiomers contribute to lowering blood pressure through distinct mechanisms [2]. The (S)-esmolol enantiomer exhibits β-blocking potency approximately twice that of racemic (RS)-esmolol on a molar basis [3].

Enantiomer pharmacology β1-adrenergic receptor Eutomer/distomer differentiation

(S)-Esmolol Acid CAS 910651-36-4: Primary Procurement Scenarios for Scientific and Industrial Use


Stereoselective Bioanalytical Method Development and Validation

Use as a single-enantiomer reference standard to establish calibration curves and retention time markers in chiral HPLC and LC-MS/MS methods for quantifying (S)-Esmolol Acid concentrations in human plasma, with validated linearity from 0.07 to 8.0 μg/mL [1]. Essential for constructing stereospecific calibration standards where racemic ASL-8123 cannot differentiate between the (S)- and (R)-enantiomer contributions in chromatographic peaks [2].

Human Pharmacokinetic Studies of Esmolol Metabolite Disposition

Employed as the quantitative reference analyte for determining (S)-Esmolol Acid concentrations in human plasma following esmolol infusion, where the S-enantiomer metabolite predominates due to preferential hydrolysis of (S)-esmolol by human erythrocytic esterases (S/R hydrolysis ratio ~4.0) [3]. Enables accurate determination of metabolite exposure parameters (AUC, Cmax) in stereoselective PK investigations.

Enantiomeric Impurity Profiling of Esmolol Drug Substances and Formulations

Utilized as a reference marker for quantifying (S)-Esmolol Acid as a potential impurity in esmolol drug substances and commercial preparations [4]. The distinct chiral retention characteristics enable detection and quantification of the S-enantiomer metabolite in stability studies and batch release testing of esmolol hydrochloride formulations.

Chemo-Enzymatic Synthesis Intermediate for Enantiopure (S)-Esmolol Production

Serves as a chiral intermediate in the chemo-enzymatic synthesis of enantiopure (S)-esmolol, where lipase-mediated kinetic resolution provides enantiomeric excess (ee) suitable for pharmaceutical-grade eutomer production [5]. The (S)-configured acid metabolite can be employed in synthetic route development and process optimization for manufacturing stereochemically pure β-blocker formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Esmolol Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.